molecular formula C6H13Cl2N3 B15304066 2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride

2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride

Cat. No.: B15304066
M. Wt: 198.09 g/mol
InChI Key: LPUUXJXABJBTOT-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a pyrrolidine ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride typically involves the reaction of 3-aminopyrrolidine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrrolidine: A related compound with similar structural features but lacking the acetonitrile group.

    2-(3-Aminopyrrolidin-3-yl)ethanol: Another similar compound with an ethanol group instead of acetonitrile.

Uniqueness

2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride is unique due to its combination of the pyrrolidine ring and acetonitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

2-(3-aminopyrrolidin-3-yl)acetonitrile;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c7-3-1-6(8)2-4-9-5-6;;/h9H,1-2,4-5,8H2;2*1H

InChI Key

LPUUXJXABJBTOT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC#N)N.Cl.Cl

Origin of Product

United States

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